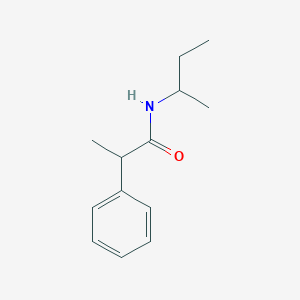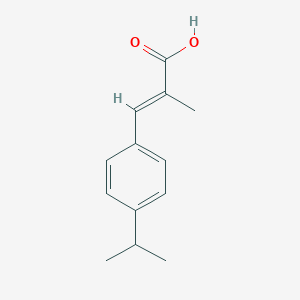
N-(sec-butyl)-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-phenylpropanamide, also known as N-ethyl-2-phenylpropanamide or N-ethyl-2-phenylpropionamide, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-2-phenylpropanamide is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the formation of amides and other nitrogen-containing compounds.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-phenylpropanamide has no known biochemical or physiological effects on the human body. It is not used as a drug or medication and is not known to have any therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(sec-butyl)-2-phenylpropanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available from chemical suppliers. However, one limitation of using this compound is its limited solubility in aqueous solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving N-(sec-butyl)-2-phenylpropanamide. One area of interest is its potential use as a reagent in the synthesis of new pharmaceuticals and natural products. Another potential direction is the development of new synthesis methods for this compound, which could improve its efficiency and reduce its environmental impact. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-2-phenylpropanamide is typically carried out using a multi-step process that involves the reaction of various organic compounds. One common synthesis method involves the reaction of sec-butylmagnesium bromide with 2-phenylpropanoyl chloride to form the intermediate product, which is then treated with ethylamine to produce the final product.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-phenylpropanamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds. It is also used in the synthesis of various pharmaceuticals and natural products.
Propiedades
Nombre del producto |
N-(sec-butyl)-2-phenylpropanamide |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-4-10(2)14-13(15)11(3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3,(H,14,15) |
Clave InChI |
FVOVRIBKKZMJNZ-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)C1=CC=CC=C1 |
SMILES canónico |
CCC(C)NC(=O)C(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)




![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)